molecular formula C24H22BrNO2 B15014427 N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-4-methoxyaniline

N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-4-methoxyaniline

Cat. No.: B15014427
M. Wt: 436.3 g/mol
InChI Key: ABGATVBUTHVATL-UHFFFAOYSA-N
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Description

(E)-1-{4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}-N-(4-METHOXYPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a bromophenyl group, a methoxy group, and a prop-2-en-1-yl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}-N-(4-METHOXYPHENYL)METHANIMINE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the bromination of a phenyl ring, followed by the introduction of a methoxy group through a nucleophilic substitution reaction. The prop-2-en-1-yl group is then added via an alkylation reaction. Finally, the compound is formed through a condensation reaction with a methanimine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}-N-(4-METHOXYPHENYL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-1-{4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}-N-(4-METHOXYPHENYL)METHANIMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-{4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}-N-(4-METHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can result in various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-{4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}-N-(4-METHOXYPHENYL)METHANIMINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromophenyl and methoxy groups, along with the prop-2-en-1-yl moiety, make it a versatile compound for various applications.

Properties

Molecular Formula

C24H22BrNO2

Molecular Weight

436.3 g/mol

IUPAC Name

1-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C24H22BrNO2/c1-3-4-20-15-19(16-26-22-10-12-23(27-2)13-11-22)7-14-24(20)28-17-18-5-8-21(25)9-6-18/h3,5-16H,1,4,17H2,2H3

InChI Key

ABGATVBUTHVATL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Br)CC=C

Origin of Product

United States

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